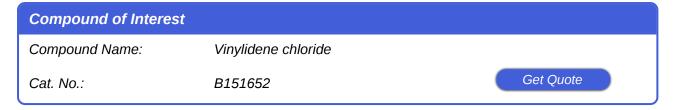


solubility parameters of vinylidene chloride in organic solvents

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An In-Depth Technical Guide to the Solubility Parameters of Poly(**vinylidene chloride**) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility parameters of Poly(vinylidene chloride) (PVDC), a polymer widely used for its exceptional barrier properties against water, oxygen, and aromas.[1] Understanding the polymer-solvent interactions is critical for its application in coatings, food packaging, and pharmaceutical formulations.[1][2] This document details the theoretical framework of Hansen Solubility Parameters (HSP), presents quantitative data for PVDC and various organic solvents, and outlines the experimental protocols for their determination.

Theoretical Framework: Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by solubility parameters. The Hansen Solubility Parameter (HSP) system is a powerful predictive tool that refines this principle by dividing the total Hildebrand solubility parameter (δt) into three distinct components, accounting for the different types of molecular interactions.[3][4]



These three parameters—dispersion (d), polar (p), and hydrogen bonding (h)—can be treated as coordinates in a three-dimensional "Hansen space".[3]

- δd (Dispersion): Represents the energy from van der Waals forces. These are weak intermolecular forces that arise from temporary fluctuations in electron density around molecules.[3][5]
- δp (Polar): Represents the energy from dipolar intermolecular forces. These forces exist between molecules that have a permanent dipole moment.[3][5]
- δh (Hydrogen Bonding): Represents the energy from hydrogen bonds, which are strong dipole-dipole interactions involving hydrogen atoms bonded to highly electronegative atoms (like oxygen, nitrogen, or fluorine).[3][5]

The total Hansen parameter is related to its components by the following equation:

$$\delta t^2 = \delta d^2 + \delta p^2 + \delta h^2 [5][6]$$

For a polymer to dissolve in a solvent, their respective HSP values must be similar. This compatibility is visualized as a "solubility sphere" in Hansen space, centered on the polymer's $(\delta d, \delta p, \delta h)$ coordinates. Solvents with coordinates that fall inside this sphere are considered "good" solvents and are likely to dissolve the polymer.[7][8] The size of this sphere is defined by an interaction radius (R₀).

The distance (Ra) between a polymer (P) and a solvent (S) in Hansen space is calculated as:

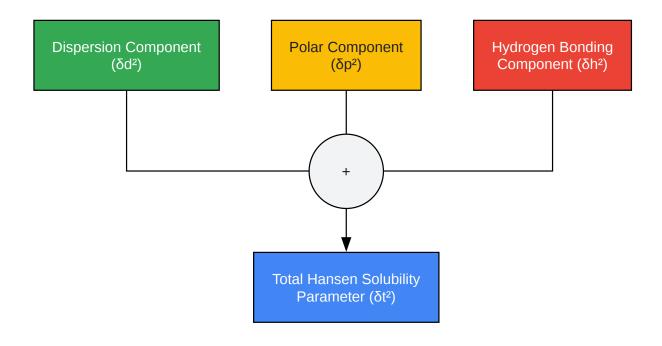
$$Ra^2 = 4(\delta d_s - \delta d_p)^2 + (\delta p_s - \delta p_p)^2 + (\delta h_s - \delta h_p)^2[9]$$

A useful metric for quantifying solubility is the Relative Energy Difference (RED) number:

$$RED = Ra / R_0[7][9]$$

- RED < 1: High affinity (the solvent is inside the sphere). Good solubility is predicted.
- RED = 1: The solvent lies on the boundary of the sphere.
- RED > 1: Low affinity (the solvent is outside the sphere). The polymer is unlikely to dissolve.





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HSP Component Relationship

Quantitative Data: Solubility Parameters

While theoretical methods exist, the HSP values for polymers are best determined experimentally due to their complex molecular nature.[2] The tables below provide experimentally derived HSP values for Poly(**vinylidene chloride**) and a selection of common organic solvents. All units are in MPa^{0.5}.

Table 1: Hansen Solubility Parameters of Poly(vinylidene

chloride) (PVDC)

Polymer	CAS#	δd (Dispersi on)	δp (Polar)	δh (Hydroge n Bonding)	δt (Total)	Interactio n Radius (R ₀)
Poly(vinylid ene chloride)	9002-85-1	19.0	9.6	9.0	23.1	5.8





(Data sourced from Diversified Enterprises)[10]

Table 2: Hansen Solubility Parameters of Selected Organic Solvents



Solvent	δd (Dispersion)	δp (Polar)	δh (Hydrogen Bonding)	δt (Total)
Acetone	15.5	10.4	7.0	20.4
Acetonitrile	15.3	18.0	6.1	24.3
Benzene	18.4	0.0	2.0	18.6
1-Butanol	16.0	5.7	15.8	23.1
Cyclohexane	16.8	0.0	0.2	16.8
Cyclohexanone	17.8	6.3	5.1	19.6
Dichloromethane	17.0	7.3	7.1	20.3
N,N- Dimethylformami de (DMF)	17.4	13.7	11.3	24.8
Dimethyl Sulfoxide (DMSO)	18.4	16.4	10.2	26.7
1,4-Dioxane	19.0	1.8	7.4	20.5
Ethanol	15.8	8.8	19.4	26.6
Ethyl Acetate	15.8	5.3	7.2	18.2
n-Hexane	14.9	0.0	0.0	14.9
Methanol	14.7	12.3	22.3	29.6
Methyl Ethyl Ketone (MEK)	16.0	9.0	5.1	19.0
Tetrahydrofuran (THF)	16.8	5.7	8.0	19.5
Toluene	18.0	1.4	2.0	18.2
Water	15.5	16.0	42.3	47.8
m-Xylene	17.6	1.0	3.1	18.0



(Data compiled from multiple sources)[11][12][13]

Experimental Protocols for HSP Determination

The most reliable method for determining the HSP of a polymer involves evaluating its interaction with a series of well-characterized solvents.[14] Common techniques include polymer swelling tests and intrinsic viscosity measurements.

Polymer Swelling Method

This is the most direct approach to determine a polymer's HSP.[14] The protocol involves observing the degree of swelling or dissolution of a polymer in various solvents.

Detailed Methodology:

- Solvent Selection: Choose a broad range of 30-50 solvents with known and diverse HSP values to systematically probe the entire Hansen space.[14]
- Sample Preparation: Prepare uniform polymer samples. For swelling experiments, a lightly crosslinked version of the polymer is often used to prevent complete dissolution.[15] If using non-crosslinked polymer films, prepare samples of a consistent size and mass (e.g., 1 cm diameter discs).[16]
- Exposure: Submerge each polymer sample in a separate vial containing one of the selected solvents for a fixed period (e.g., 24-72 hours) at a constant temperature to allow the system to reach equilibrium.[17]

Assessment:

- Qualitative: Assign a score to each solvent based on visual observation (e.g., 1 = dissolved, 2 = swollen/gel-like, 3 = no visible effect).
- Quantitative (Swelling): For samples that do not dissolve, remove the swollen polymer, quickly blot the surface to remove excess solvent, and weigh it (m_swollen).[16] Dry the sample in a vacuum oven until a constant weight is achieved (m_dry).[16] The degree of swelling can be quantified as the volume of solvent absorbed per unit mass of polymer.
- Data Analysis:

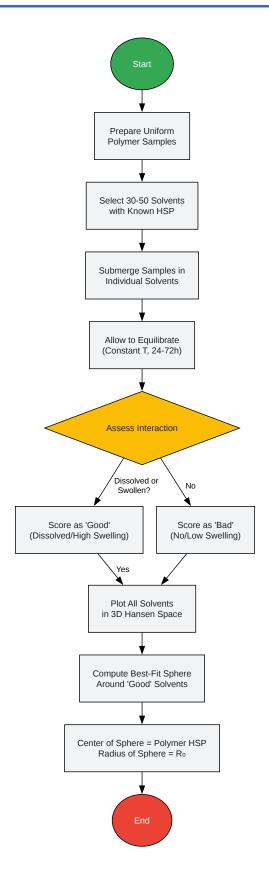
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- The solvents are categorized as "good" (those that dissolve or cause significant swelling)
 or "bad."
- \circ The (δd , δp , δh) coordinates of all tested solvents are plotted in 3D space.
- A computational algorithm (e.g., using HSPiP software) is used to find the center point (the polymer's HSP) and radius (R₀) of the smallest sphere that encompasses all the "good" solvents while excluding the "bad" ones.[7][8][9]





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Workflow for Polymer Swelling Method



Intrinsic Viscosity Method

This method is based on the principle that a polymer's hydrodynamic volume, and thus the solution's viscosity, is maximized in the best possible solvent.[18] The polymer chains are most uncoiled and extended in a solvent with a closely matching solubility parameter.[18]

Detailed Methodology:

- Solution Preparation: Prepare a series of very dilute solutions of the polymer (e.g., five concentrations below 1 g/dL) in various solvents with known HSPs.
- Viscosity Measurement: Measure the flow time of each solution (t) and the pure solvent (to) at a constant temperature using a capillary viscometer (e.g., an Ubbelohde viscometer).
- Calculations:
 - Calculate the relative viscosity (η_rel = t / t₀).
 - Calculate the specific viscosity $(\eta_sp = \eta_rel 1)$.
 - Calculate the reduced viscosity (η red = η sp / C), where C is the concentration.
- Data Extrapolation: For each solvent, plot the reduced viscosity (η_red) against concentration (C). According to the Huggins equation, this should yield a straight line.
 Extrapolate this line to zero concentration (C=0) to find the intrinsic viscosity [η].[18]
- HSP Determination: Plot the determined intrinsic viscosity [η] for each solvent against the solvent's total solubility parameter (δt). The δt value corresponding to the peak of this curve is taken as the solubility parameter of the polymer.[19] This process can be repeated for the individual HSP components to find the polymer's complete HSP profile.[20]

Conclusion

The Hansen Solubility Parameters provide a robust and nuanced framework for predicting the solubility and compatibility of Poly(**vinylidene chloride**) with a wide range of organic solvents. The quantitative data and experimental protocols presented in this guide offer researchers, scientists, and formulation professionals the essential tools to rationally select solvents, design stable formulations, and predict material performance. For PVDC, where processing and



application are highly dependent on solvent interaction, the experimental determination of HSP remains the most accurate and reliable approach for achieving optimal results in research and development.[2][7]

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